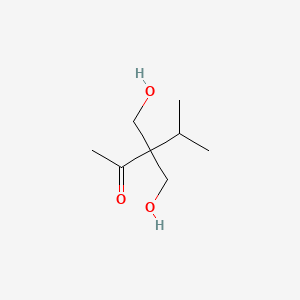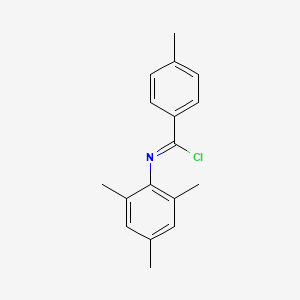
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine: is an organosilane compound characterized by the presence of both amine and silane functional groups. This compound is notable for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable agent in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3-chloropropyltrimethoxysilane+dipropylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery.
Biocompatible Coatings: It is employed in the development of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants to improve their bonding strength and durability.
Coatings: It is utilized in the production of protective coatings for various surfaces.
Mecanismo De Acción
The mechanism of action of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing surfaces. The amine group can interact with various functional groups, enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propylamine
Uniqueness: N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of dipropylamine and trimethoxysilane groups, which confer distinct properties such as enhanced hydrophobicity and reactivity compared to its methyl and ethyl analogs. This makes it particularly useful in applications requiring strong adhesion and durable surface modifications.
Propiedades
Número CAS |
117856-06-1 |
|---|---|
Fórmula molecular |
C12H29NO3Si |
Peso molecular |
263.45 g/mol |
Nombre IUPAC |
N,N-dipropyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3Si/c1-6-9-13(10-7-2)11-8-12-17(14-3,15-4)16-5/h6-12H2,1-5H3 |
Clave InChI |
WLBHGVYLQDPNCL-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


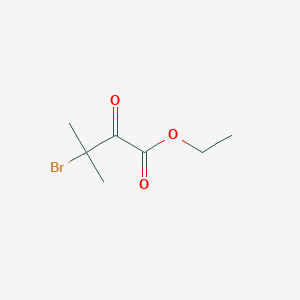

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

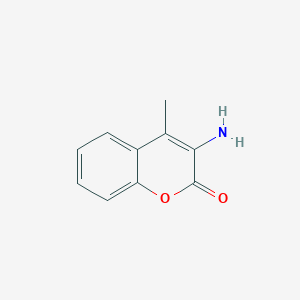
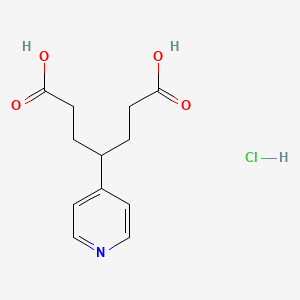
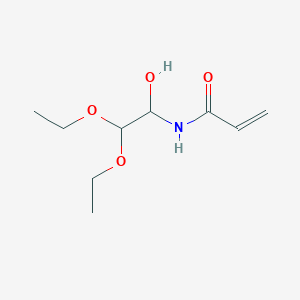
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
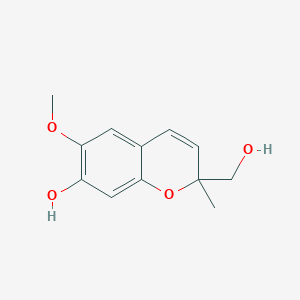
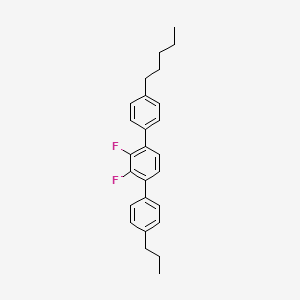
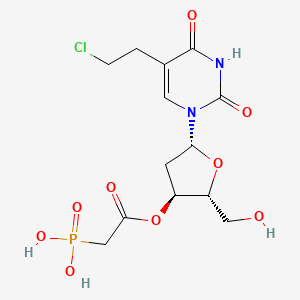
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
